3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties . The unique structure of this compound, which includes a benzothiadiazine ring system with a 2-chloro-6-fluorobenzylthio substituent, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiadiazines .
Scientific Research Applications
3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its diuretic and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its diuretic effect is mediated through the inhibition of sodium reabsorption in the kidneys, while its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with enhanced potency.
Phthalazinone derivatives: Used in various therapeutic applications, including anticancer and antidiabetic treatments
Uniqueness
3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 2-chloro-6-fluorobenzylthio group with the benzothiadiazine ring system differentiates it from other similar compounds .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-4-3-5-11(16)9(10)8-21-14-17-12-6-1-2-7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFHAUYTANNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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